
Nonanoic acid, 3-hydroxy-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
化学合成: 一种常见的方法是用特定的氧化剂氧化壬酸,在第三个碳位引入羟基。此过程通常需要控制反应条件,包括温度和 pH 值,以确保选择性羟基化。
工业生产方法
工业生产通常利用生物技术方法,因为它们具有效率高和可持续性强的特点。使用优化细菌菌株的大规模发酵工艺可以生产大量的 (S)-3-羟基壬酸。 发酵后,使用溶剂萃取和色谱等技术提取和纯化化合物 .
化学反应分析
反应类型
氧化: (S)-3-羟基壬酸可以氧化生成酮酸。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该化合物可以使用还原剂(如氢化铝锂)还原成壬酸。
酯化: 在酸催化剂存在下与醇反应可以形成酯,这在各种工业应用中很有用。
常用试剂和条件
氧化: 碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
酯化: 以硫酸为催化剂,用甲醇或乙醇。
主要产品
氧化: 3-酮壬酸。
还原: 壬酸。
酯化: 3-羟基壬酸甲酯或乙酯。
科学研究应用
化学
(S)-3-羟基壬酸用作合成复杂有机分子的构建单元。 其独特的结构使其在聚合物和表面活性剂的开发中具有价值 .
生物学
在生物学研究中,(S)-3-羟基壬酸被研究用于其在微生物代谢中的作用。 它是某些细菌中脂多糖的组成部分,有助于它们的结构完整性和致病性 .
医药
该化合物由于其生物活性而具有潜在的治疗应用。 它正在被研究用于其在调节炎症反应中的作用以及作为药物合成的前体 .
工业
作用机制
(S)-3-羟基壬酸的生物活性主要归因于其羟基,它可以参与与生物分子的氢键和其他相互作用。这使其能够调节酶活性并调节细胞信号通路。 在细菌中,它是脂多糖的关键组成部分,有助于膜稳定性和免疫逃避 .
相似化合物的比较
类似化合物
- 3-羟基癸酸
- 3-羟基辛酸
- 3-羟基十一烷酸
独特性
与其他羟基脂肪酸相比,(S)-3-羟基壬酸具有独特的链长和羟基化模式,赋予其独特的物理和化学性质。 这些差异使其特别适用于聚合物合成中的特定应用以及作为生化标志物 .
属性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3S)-3-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
InChI 键 |
XBUXARJOYUQNTC-QMMMGPOBSA-N |
手性 SMILES |
CCCCCC[C@@H](CC(=O)O)O |
规范 SMILES |
CCCCCCC(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


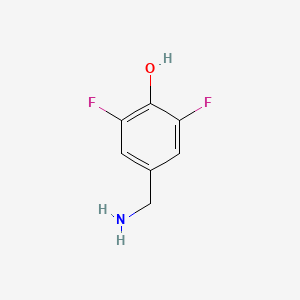
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)



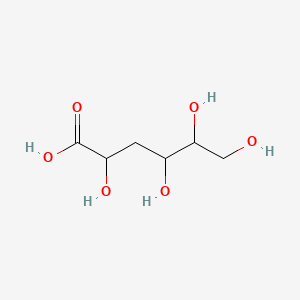


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
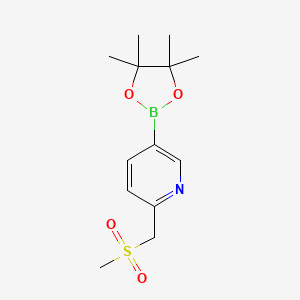
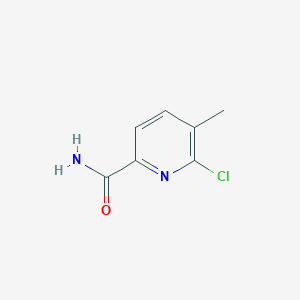
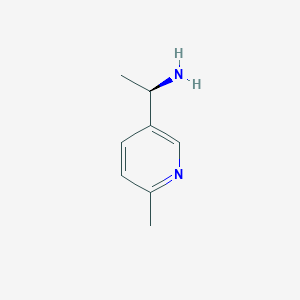
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

